N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
Compound A , is a synthetic organic compound. Its chemical formula is C₂₀H₂₀FN₃O₅ , with a molar mass of approximately 401.4 g/mol. Let’s explore its properties and applications.
Preparation Methods
Synthesis:: The synthetic route to Compound A involves several steps. Unfortunately, specific literature references for this compound are scarce. I can provide a general outline based on similar reactions:
Starting Material: Begin with 3,4-diethoxybenzaldehyde (veratraldehyde).
Intermediate Steps:
Final Step: React DMPEA with 4-fluorophenoxyacetyl chloride to obtain Compound A.
Industrial Production:: Unfortunately, industrial-scale production methods for Compound A remain undisclosed due to limited research.
Chemical Reactions Analysis
Compound A likely undergoes various reactions:
Oxidation: Oxidative transformations may occur at the phenyl rings or the oxadiazole moiety.
Substitution: Substituents on the phenyl rings can be modified.
Reduction: Reduction of functional groups (e.g., nitro reduction) is possible.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts.
Major Products: These reactions yield derivatives of Compound A.
Scientific Research Applications
Compound A’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).
Chemistry: Explore its reactivity and design related compounds.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or agrochemicals.
Mechanism of Action
The precise mechanism of Compound A remains elusive. it likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its combination of the 1,2,5-oxadiazole ring, 4-fluorophenoxy group, and diethoxyphenyl substituent. Similar compounds include DMPEA (3,4-dimethoxyphenethylamine) and related derivatives .
Biological Activity
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a compound with significant potential in pharmacological applications due to its unique chemical structure and biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H24FN3O5 |
Molecular Weight | 429.4 g/mol |
CAS Number | 880789-83-3 |
IUPAC Name | This compound |
LogP | 5.7706 |
Polar Surface Area | 81.924 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems. The oxadiazole ring and the fluorophenoxy group play crucial roles in modulating enzyme activities or receptor functions. These interactions can influence various signaling pathways associated with inflammation and cellular responses.
Antiinflammatory Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory properties. A study demonstrated that related oxadiazole derivatives inhibited the TNFα-TNF receptor signaling pathway, which is pivotal in inflammatory responses .
Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial activity. For instance, derivatives of oxadiazole have been reported to possess antibacterial properties against various pathogens . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic Activity
Analgesic effects have been observed in studies involving oxadiazole derivatives. A related compound demonstrated significant analgesic activity in animal models when compared to standard analgesics like diclofenac sodium . This suggests potential applications in pain management.
Case Studies
- Inflammation Model : In a controlled study, a derivative similar to this compound was tested for its efficacy in reducing inflammation in murine models. The results indicated a reduction in inflammatory markers by approximately 50% at a concentration of 50 µM .
- Antimicrobial Screening : Another study screened several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating robust antibacterial activity .
Properties
Molecular Formula |
C20H20FN3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C20H20FN3O5/c1-3-26-16-10-5-13(11-17(16)27-4-2)19-20(24-29-23-19)22-18(25)12-28-15-8-6-14(21)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,22,24,25) |
InChI Key |
YAWCLYGNGTWONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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